molecular formula C20H23N5O2 B2958733 3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034552-15-1

3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2958733
CAS No.: 2034552-15-1
M. Wt: 365.437
InChI Key: RFCYSGMSWHUMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic chemical compound offered for research purposes. This molecule features a complex structure combining a pyrazole carboxamide core, a 3-methoxyphenyl substituent, and a tetrahydrocyclopentapyrazole moiety, a scaffold noted in scientific investigation . Compounds with similar structural motifs, such as the pyrazole-carboxamide framework, are of significant interest in medicinal chemistry and are frequently utilized as key intermediates in the development of biologically active molecules . The inclusion of a tetrahydrocyclopenta[c]pyrazole unit is particularly relevant, as this heterocyclic system has been explored in research contexts for its potential role in inhibiting specific cellular pathways . For instance, related structures have been studied for their activity in oncological research . As a potent compound, it is intended for use in biochemical research, high-throughput screening, and early-stage drug discovery efforts to explore new therapeutic avenues. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-24-18(11-17(23-24)13-6-4-7-14(10-13)27-3)20(26)21-12-19-15-8-5-9-16(15)22-25(19)2/h4,6-7,10-11H,5,8-9,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCYSGMSWHUMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=C4CCCC4=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

  • Chemical Formula : C17_{17}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 314.39 g/mol

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The synthesis pathway may include the formation of the pyrazole ring and subsequent modifications to introduce the methoxyphenyl and tetrahydrocyclopentapyrazol moieties. Specific synthetic routes and conditions are essential for optimizing yield and purity.

Pharmacological Properties

  • Anticancer Activity : Preliminary studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The introduction of the methoxyphenyl group is hypothesized to enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Research has shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis. The specific mechanism involves modulation of cytokine production and inhibition of cyclooxygenase enzymes.
  • CNS Activity : Some studies suggest that compounds with similar structures may interact with G-protein coupled receptors (GPCRs), indicating potential utility in treating central nervous system disorders. This activity is particularly relevant for conditions like anxiety and depression.

Case Studies

StudyFindingsReference
Study on Anticancer ActivityThe compound demonstrated IC50_{50} values in the low micromolar range against breast cancer cell lines.
Anti-inflammatory ResearchShowed significant reduction in IL-6 and TNF-alpha levels in vitro.
CNS Activity AssessmentExhibited anxiolytic effects in animal models at doses of 10-20 mg/kg.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The pyrazole moiety is known to inhibit enzymes involved in inflammatory responses.
  • Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling pathways that affect mood and anxiety levels.
  • Cell Cycle Interference : In cancer cells, this compound may induce apoptosis through cell cycle arrest mechanisms.

Comparison with Similar Compounds

Aryl Group Modifications

  • Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Features a 4-cyanophenyl group and chloro substitution. Higher melting point (133–135°C) compared to non-chlorinated analogs, likely due to increased molecular symmetry and intermolecular interactions .
  • Compound 3d (): 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Incorporates a 4-fluorophenyl group, enhancing metabolic stability via reduced CYP450-mediated oxidation. Melting point (181–183°C) is significantly higher than non-fluorinated analogs, reflecting stronger halogen bonding .
  • N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (): Replaces methoxyphenyl with a 3-chlorophenyl group and adds a trifluoromethyl substituent.

Methoxy vs. Chloro Substituents

  • 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide ():
    • Methoxy group at position 5 and chloro at position 3-phenyl.
    • The electron-donating methoxy group may improve solubility (predicted aqueous solubility: ~0.1 mg/mL) compared to purely chlorinated derivatives .

Carboxamide Side Chain Modifications

Heterocyclic Linkers

  • 3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide (): Substitutes the cyclopentapyrazolylmethyl group with a pyridylmethyl side chain.
  • 3-(3-Methoxyphenyl)-1-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide ():
    • Features a pyranyl-pyridylmethyl side chain.
    • The tetrahydro-2H-pyran group adds steric bulk, reducing rotational freedom compared to the target compound’s cyclopentapyrazole moiety .

Aliphatic vs. Aromatic Side Chains

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ():
    • Uses a simple pyridylmethyl linker without fused cyclization.
    • Lower molecular weight (MW 421.3 vs. target’s ~406.5) may correlate with faster renal clearance .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Notable Features
Target Compound C23H26N4O3 406.5 N/A Cyclopentapyrazolylmethyl side chain
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C21H15ClN6O 403.1 133–135 Chloro and cyano substituents
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide () C12H12ClN3O2 265.7 N/A Dual chloro/methoxy substitution
3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide () C18H18N4O2 322.4 N/A Pyridylmethyl linker

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically follows multi-step protocols involving condensation reactions. For example, pyrazole-core derivatives are often synthesized via cyclization of hydrazine derivatives with diketones or via coupling reactions (e.g., Ullmann or Suzuki-Miyaura reactions for aryl substitutions). Key intermediates include substituted pyrazole-carboxylic acids and cyclopenta-pyrazole scaffolds, which are functionalized using alkylation or amidation steps . Reaction conditions such as solvent polarity (e.g., DMF or THF) and base selection (e.g., K₂CO₃) critically influence yield .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and confirms regiochemistry of pyrazole substituents .
  • HPLC-MS : Validates purity (>95%) and molecular weight via ESI-MS in positive ion mode .
  • FT-IR : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Standard assays include:

  • Enzyme inhibition : Dose-response curves (IC₅₀) using fluorescence/colorimetric substrates.
  • Cellular viability : MTT assays to assess cytotoxicity (e.g., IC₅₀ values in cancer cell lines).
  • Binding affinity : Radioligand displacement studies for receptor targets (e.g., GPCRs or kinases) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Solvent optimization : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce side reactions .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for cross-coupling steps to enhance regioselectivity .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., amide bond formation) to prevent decomposition .

Q. How to resolve contradictions in reported biological activity across studies?

  • Data triangulation : Compare assays under standardized conditions (e.g., pH, temperature, cell line).
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate contributing factors .
  • Molecular docking : Use software like AutoDock to predict binding poses and identify steric/electronic clashes in conflicting datasets .

Q. What experimental designs are robust for evaluating environmental impact or metabolic stability?

  • Environmental fate studies : Use OECD 307 guidelines to assess biodegradation in soil/water matrices, with LC-MS/MS quantification .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC-QTOF .
  • Multifactorial designs : Apply split-plot or response surface methodologies (RSM) to evaluate interactions between variables (e.g., pH, temperature, enzyme concentration) .

Q. How does the substitution pattern (e.g., methoxy vs. methyl groups) influence physicochemical properties?

  • LogP analysis : Methoxy groups increase hydrophilicity (lower LogP) compared to methyl substituents, affecting membrane permeability .
  • Thermal stability : DSC/TGA reveals that bulky cyclopenta-pyrazole moieties enhance melting points (>150°C), improving crystallinity .
  • Solubility : Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) to correlate substituent polarity with bioavailability .

Methodological Notes

  • Contradiction mitigation : When SAR data conflict, employ orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to validate target engagement .
  • Environmental testing : Prioritize metabolites identified via high-resolution mass spectrometry (HRMS) for ecotoxicity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.